molecular formula C15H17Cl2N3O2S2 B11172452 2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11172452
M. Wt: 406.4 g/mol
InChI Key: JBQVUEDWEFKAQZ-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a dichlorobenzyl group, and an ethoxyethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through nucleophilic substitution reactions using 3,4-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Ethoxyethyl Side Chain: The ethoxyethyl side chain can be attached via alkylation reactions using ethoxyethyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(2-propoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethoxyethyl side chain, in particular, may influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H17Cl2N3O2S2

Molecular Weight

406.4 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C15H17Cl2N3O2S2/c1-2-22-6-5-14-19-20-15(24-14)18-13(21)9-23-8-10-3-4-11(16)12(17)7-10/h3-4,7H,2,5-6,8-9H2,1H3,(H,18,20,21)

InChI Key

JBQVUEDWEFKAQZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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